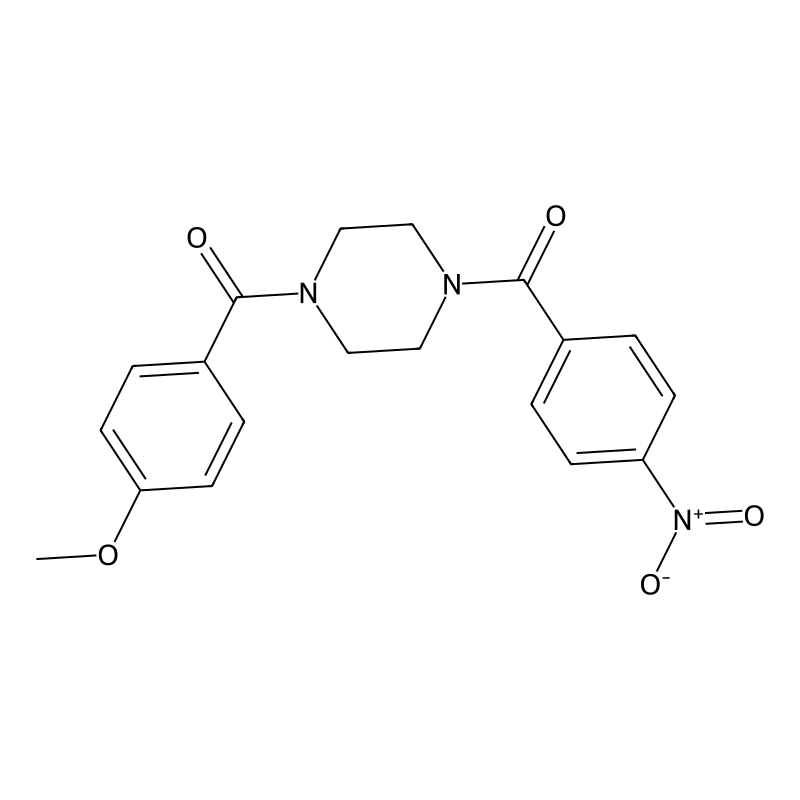1-Chloropropan-2-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Chloropropan-2-amine hydrochloride is an organic compound with the molecular formula C₃H₉Cl₂N and a molecular weight of approximately 130.02 g/mol. This compound is notable for its structural characteristics, particularly the presence of a chlorine atom and an amine functional group, which contribute to its reactivity and utility in various chemical processes. It is typically encountered as a white crystalline solid, soluble in water, and has applications across multiple scientific fields, including chemistry and biology .
Due to the lack of specific research on 1-Chloropropan-2-amine hydrochloride, its mechanism of action in any biological system is unknown.
General Safety Practices:
- When handling unknown chemicals, it is advisable to consult a safety data sheet (SDS) if available.
- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling chemicals.
- Work in a well-ventilated fume hood.
Synthesis and Characterization:
1-Chloropropan-2-amine hydrochloride is a chemical compound with the formula C₃H₉Cl₂N. It is a white crystalline solid that is soluble in water and methanol. The synthesis of 1-Chloropropan-2-amine hydrochloride involves the reaction of propan-2-amine with hydrochloric acid. The characterization of this compound is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Potential Applications:
Research suggests that 1-Chloropropan-2-amine hydrochloride may have potential applications in various scientific fields, including:
- Organic chemistry: As a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
- Medicinal chemistry: As a potential precursor for the development of new drugs, due to the presence of a reactive chlorine atom that can be readily substituted.
- Material science: As a component in the development of new materials, such as polymers and ionic liquids.
- Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of various amines.
- Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized to form aldehydes or ketones, or reduced to yield secondary or tertiary amines.
- Condensation Reactions: It can react with carbonyl compounds to produce imines or other condensation products .
Common Reagents and Conditions- Nucleophiles: Sodium hydroxide or potassium hydroxide.
- Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
- Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Research indicates that 1-chloropropan-2-amine hydrochloride exhibits biological activity that makes it relevant for pharmacological studies. Its ability to penetrate the blood-brain barrier suggests potential neuroactive properties. Additionally, it has been studied for its interactions with various enzymes and biochemical pathways, highlighting its importance in biological research .
The synthesis of 1-chloropropan-2-amine hydrochloride can be achieved through several methods:
- Reaction of 1-Chloropropane with Ammonia: This method involves treating 1-chloropropane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt.
- Conditions: Moderate temperatures (25-50°C) and the use of aqueous or organic solvents like ethanol or methanol are typical. Acid catalysts such as hydrochloric acid are often employed.
- Industrial Production: In industrial settings, large-scale reactors are used along with automated systems to ensure high yield and purity through continuous flow processes .
1-Chloropropan-2-amine hydrochloride finds diverse applications:
- Chemical Synthesis: It serves as a building block for synthesizing various organic compounds and intermediates.
- Biochemical Research: The compound is utilized in studies involving enzyme interactions and biochemical pathways.
- Industrial Uses: It is applied in the production of specialty chemicals and materials .
Studies on interaction profiles reveal that 1-chloropropan-2-amine hydrochloride interacts with various biological molecules, impacting enzymatic activities and potentially influencing metabolic pathways. Its ability to cross biological membranes makes it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 1-chloropropan-2-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 2-Chloropropan-1-amine Hydrochloride | Positional isomer with different reactivity | Reacts differently due to chlorine position |
| 3-Chloropropan-1-amine Hydrochloride | Another positional isomer | Exhibits distinct chemical behavior |
| 1-Bromopropan-2-amine Hydrochloride | Bromine replaces chlorine | Generally more reactive due to bromine |
Uniqueness
The uniqueness of 1-chloropropan-2-amine hydrochloride lies in its specific reactivity patterns and the stability of its hydrochloride salt form. The presence of a chlorine atom at a specific position contributes to its distinct chemical properties compared to its isomers and related compounds .








